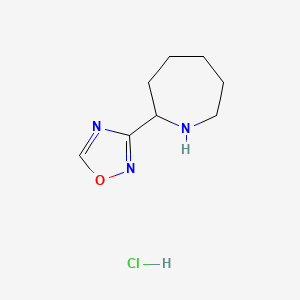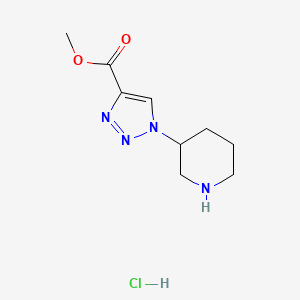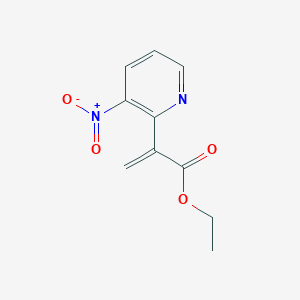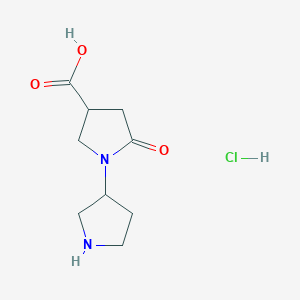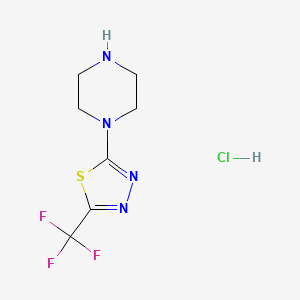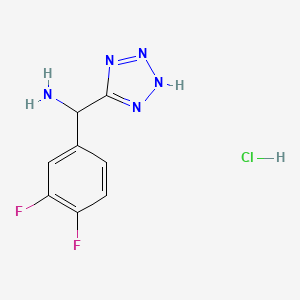
(3,4-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Overview
Description
“(3,4-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride” is an organic compound . It has a molecular weight of 247.63 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (3,4-difluorophenyl)-(2H-tetrazol-5-yl)methanamine; hydrochloride . The InChI code is 1S/C8H7F2N5.ClH/c9-5-2-1-4 (3-6 (5)10)7 (11)8-12-14-15-13-8;/h1-3,7H,11H2, (H,12,13,14,15);1H .
Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 247.63 .
Scientific Research Applications
Antifungal Applications
(3,4-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride: has been explored for its potential use as an antifungal agent. The compound’s structural similarity to known antifungal agents, such as Voriconazole, suggests it could be effective against a range of fungal infections . The difluorophenyl group, in particular, is a common feature in triazole antifungals, which are known to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes.
Late-Stage Functionalization in Drug Development
The compound’s formyl group presents a promising site for late-stage functionalization, a process that allows for the modification of complex molecules at the final stages of synthesis . This can be particularly useful in drug development, where modifications can improve pharmacokinetic properties or reduce side effects.
Photoredox Catalysis
The compound has been involved in studies related to photoredox catalysis, a type of reaction that uses light to activate a photocatalyst which in turn induces a chemical reaction . This method is gaining attention for its potential to create complex chemical structures with high precision and efficiency.
Synthesis of Triazole Derivatives
Triazole rings, such as the one present in this compound, are a key feature in the synthesis of various derivatives with potential pharmacological activities . The tetrazolylmethanamine moiety could serve as a scaffold for developing new compounds with enhanced biological activity.
Crystallography and Structural Analysis
The compound’s crystalline form can be used in X-ray crystallography to determine the three-dimensional structure of molecules . This information is crucial for understanding the compound’s interaction with biological targets and can aid in the design of more effective drugs.
Antifungal Drug Resistance Studies
Given the rise of drug-resistant fungal strains, there is a need for new antifungal agents. The compound’s structure provides a basis for studying mechanisms of resistance and developing strategies to overcome them. It could be used to synthesize analogs that bypass resistance pathways encountered by current antifungal medications .
Safety and Hazards
properties
IUPAC Name |
(3,4-difluorophenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5.ClH/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8;/h1-3,7H,11H2,(H,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAYGWBJLJADAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=NNN=N2)N)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | |
CAS RN |
1461715-05-8 | |
| Record name | 2H-Tetrazole-5-methanamine, α-(3,4-difluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1430514.png)

![2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B1430516.png)
